molecular formula C18H17NO8 B1680544 Resorufin galactopyranoside CAS No. 95079-19-9

Resorufin galactopyranoside

Cat. No. B1680544
CAS RN: 95079-19-9
M. Wt: 375.3 g/mol
InChI Key: QULZFZMEBOATFS-DISONHOPSA-N
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Description

Resorufin β-D-galactopyranoside is a non-fluorescent compound that is orange-yellow in color . It is a fluorogenic galactosidase substrate that generates a red fluorescent product upon interaction with the enzyme . This compound has been widely utilized in the design of responsive probes specific for various bioactive species .


Molecular Structure Analysis

The molecular formula of Resorufin β-D-galactopyranoside is C18H17NO8 . It has a molecular weight of 375.33 . The structure of this compound includes a resorufin moiety and a galactopyranoside moiety .


Chemical Reactions Analysis

Resorufin β-D-galactopyranoside is hydrolyzed by the enzyme β-galactosidase (β-Gal) to yield fluorescent resorufin . This reaction is used in fluorescence imaging techniques due to its high selectivity and sensitivity .


Physical And Chemical Properties Analysis

Resorufin β-D-galactopyranoside is a powder form compound . It is soluble in DMSO up to 20 mg/mL, forming a clear, orange to red solution . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Fluorescence and Colorimetric Analysis

Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it an excellent choice for the design of responsive probes specific for various bioactive species .

Detection of Various Analytes

Advances have been made in the development of resorufin-based fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .

Fluorescence Imaging Technique

The fluorescence imaging technique has attracted increasing attention in the detection of various biological molecules in situ and in real-time . Resorufin’s inherent advantages, including high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback, make it a preferred choice for this application .

Enzyme Activity Measurement

Resorufin beta-D-galactopyranoside is especially useful for sensitive enzyme measurements in applications such as ELISAs or high-content screening systems . It requires only a single-step hydrolysis reaction to attain full fluorescence .

Intracellular Applications

Resorufin beta-D-galactopyranoside can be used intracellularly as a red fluorogenic substrate for lacZ ß-galactosidase activity .

In Vitro Applications

In addition to intracellular applications, Resorufin beta-D-galactopyranoside can also be used in vitro for measuring lacZ ß-galactosidase activity .

Mechanism of Action

Target of Action

Resorufin galactopyranoside, also known as Resorufin beta-D-galactopyranoside, primarily targets the enzyme β-galactosidase (β-Gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Resorufin galactopyranoside acts as a fluorogenic substrate for β-galactosidase . When subjected to enzymatic cleavage mediated by β-galactosidase, the non-fluorescent compound is hydrolyzed to yield a fluorescent component known as resorufin . This transformation allows for the quantification of β-galactosidase activity.

Biochemical Pathways

The primary biochemical pathway involved in the action of Resorufin galactopyranoside is the hydrolysis of β-galactosides . This process is facilitated by β-galactosidase, which cleaves the β-galactosidic linkages in galactosides, glycoproteins, and glycolipids. The hydrolysis of Resorufin galactopyranoside by β-galactosidase yields resorufin, a fluorescent product .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The hydrolysis of Resorufin galactopyranoside by β-galactosidase results in the liberation of resorufin . Resorufin is a fluorescent compound, and its fluorescence can be measured to quantify β-galactosidase activity . This makes Resorufin galactopyranoside particularly useful in various applications such as enzyme assays and high-content screening systems .

Action Environment

The action of Resorufin galactopyranoside is influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a freezer and protect it from light . Additionally, the pH and temperature of the reaction environment can affect the activity of β-galactosidase and, consequently, the hydrolysis of Resorufin galactopyranoside .

Future Directions

The use of Resorufin β-D-galactopyranoside in the development of responsive probes for fluorescence and colorimetric analysis is a promising area of research . Future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .

properties

IUPAC Name

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241747
Record name Resorufin galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resorufin galactopyranoside

CAS RN

95079-19-9
Record name Resorufin galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorufin galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Resorufin galactopyranoside
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Q & A

Q1: How does RBG interact with β-galactosidase and what are the downstream effects?

A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.

Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?

A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:

  • High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []
  • Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]
  • Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []

Q3: What are some specific applications of RBG in research?

A3: RBG's unique properties make it a valuable tool in various research areas:

  • Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]
  • Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.
  • Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.

Q4: Are there limitations associated with using RBG in experimental settings?

A4: While RBG is a valuable tool, certain limitations need consideration:

  • Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []
  • Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.

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